molecular formula C7H16N2O3 B13777071 Urea, N,N'-bis(2-methoxyethyl)- CAS No. 6849-92-9

Urea, N,N'-bis(2-methoxyethyl)-

Cat. No.: B13777071
CAS No.: 6849-92-9
M. Wt: 176.21 g/mol
InChI Key: CNVTWOGSWZHYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Urea, N,N’-bis(2-methoxyethyl)- can be synthesized through the reaction of urea with 2-methoxyethanol in the presence of a catalyst. The reaction typically involves heating the reactants to a specific temperature to facilitate the formation of the desired product. The process can be represented by the following equation:

Urea+2(2-methoxyethanol)Urea, N,N’-bis(2-methoxyethyl)-+2H2O\text{Urea} + 2 \text{(2-methoxyethanol)} \rightarrow \text{Urea, N,N'-bis(2-methoxyethyl)-} + 2 \text{H}_2\text{O} Urea+2(2-methoxyethanol)→Urea, N,N’-bis(2-methoxyethyl)-+2H2​O

Industrial Production Methods

In industrial settings, the production of Urea, N,N’-bis(2-methoxyethyl)- involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’-bis(2-methoxyethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxyethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.

Scientific Research Applications

Urea, N,N’-bis(2-methoxyethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Urea, N,N’-bis(2-methoxyethyl)- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(2-ethoxyethyl)urea: Similar structure but with ethoxyethyl groups instead of methoxyethyl.

    N,N’-bis(2-methoxyethyl)acetamide: Similar functional groups but with an acetamide backbone.

Uniqueness

Urea, N,N’-bis(2-methoxyethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

6849-92-9

Molecular Formula

C7H16N2O3

Molecular Weight

176.21 g/mol

IUPAC Name

1,3-bis(2-methoxyethyl)urea

InChI

InChI=1S/C7H16N2O3/c1-11-5-3-8-7(10)9-4-6-12-2/h3-6H2,1-2H3,(H2,8,9,10)

InChI Key

CNVTWOGSWZHYAR-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)NCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.